4-(Butan-2-yl)oxane-4-carbaldehyde
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Overview
Description
4-(Butan-2-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.24 g/mol . This compound is characterized by a six-membered oxane ring with a butan-2-yl substituent and an aldehyde functional group at the fourth position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Butan-2-yl)oxane-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybutanal with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(Butan-2-yl)oxane-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway. Major products formed from these reactions include 4-(Butan-2-yl)oxane-4-carboxylic acid, 4-(Butan-2-yl)oxane-4-methanol, and various substituted derivatives .
Scientific Research Applications
4-(Butan-2-yl)oxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 4-(Butan-2-yl)oxane-4-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases and other adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
4-(Butan-2-yl)oxane-4-carbaldehyde can be compared with other similar compounds such as:
Tetrahydropyran-4-carbaldehyde: Lacks the butan-2-yl substituent, resulting in different reactivity and applications.
4-(Butan-2-yl)oxepane-4-carbaldehyde:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butan-2-yloxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-9(2)10(8-11)4-6-12-7-5-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
INPREMBFKOKIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCOCC1)C=O |
Origin of Product |
United States |
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